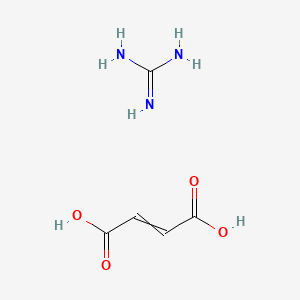

But-2-enedioic acid;guanidine

Description

Historical Context and Evolution of Research on Guanidinium (B1211019) and Dicarboxylic Acid Interactions

The study of guanidine (B92328) and its derivatives has a rich history, beginning with its first isolation in 1861 by Adolph Strecker from guanine (B1146940). britannica.com Guanidine is recognized as a strong organic base, and its protonated form, the guanidinium cation, is highly stable due to resonance. britannica.com This stability and its planar structure featuring multiple hydrogen bond donors make the guanidinium ion an ideal candidate for binding with anions, particularly carboxylates.

Early research focused on the synthesis and basic characterization of guanidinium salts with various organic acids. researchgate.net The evolution of this field accelerated with the advent of supramolecular chemistry, which shifted the focus from individual molecules to the predictable assembly of molecules into well-ordered, functional superstructures. anu.edu.au Scientists recognized that the structural and electrostatic complementarity between the guanidinium cation's hydrogen bond donors and the carboxylate group's acceptors leads to robust and predictable hydrogen-bonding patterns. iucr.orgiucr.org This interaction often forms a specific subunit characterized by linear bidentate hydrogen bonds. iucr.org

Research has since progressed from studying simple salt formation to designing complex, three-dimensional hydrogen-bonded networks. nih.govnih.gov The interaction is now a cornerstone in the field of crystal engineering, where it is used as a reliable "supramolecular synthon" to construct materials with desired topologies and properties. mdpi.com The study of guanidinium salts with dicarboxylic acids, such as but-2-enedioic acid, has been instrumental in understanding how to control crystal packing and generate functional materials. nih.govresearchgate.net

Significance of But-2-enedioic Acid;Guanidine in Contemporary Chemical Science

The significance of the this compound system is multifaceted, spanning materials science, crystal engineering, and biomimetic chemistry.

A prominent example of its importance is in the field of nonlinear optics (NLO). The compound guanidinium fumarate (B1241708) dihydrate (GFDH), formed from guanidine and the trans-isomer of but-2-enedioic acid (fumaric acid), has been grown as a single crystal and identified as a promising organic NLO material. researchgate.net Organic NLO crystals are valued for their high efficiency, flexibility in synthesis, and high laser damage thresholds compared to inorganic counterparts. researchgate.net GFDH exhibits high third-order nonlinear optical properties, making it relevant for applications in optical limiting and other laser-based technologies. researchgate.net

Beyond materials science, the guanidinium-carboxylate interaction is fundamentally important in biological systems. The guanidinium group is the functional moiety of the amino acid arginine, and its interaction with the carboxylate groups of aspartate and glutamate (B1630785) is crucial for protein structure and enzyme function. nih.gov Therefore, studying simpler systems like guanidinium;but-2-enedioic acid provides valuable insights for drug design and the development of enzyme inhibitors. nih.gov The specific interaction can be exploited to design molecules that target enzymes with two acidic residues in their active sites. nih.gov

Furthermore, the robust self-assembly properties of these components are significant in supramolecular chemistry for creating organized structures like water channels and clusters within organic materials. rsc.org

Classification and Nomenclature within Organic Salts and Supramolecular Chemistry

Nomenclature The compound "this compound" is an organic salt. But-2-enedioic acid is a dicarboxylic acid that exists as two geometric isomers: hmdb.ca

(E)-but-2-enedioic acid , commonly known as fumaric acid (the trans isomer). molport.com

(Z)-but-2-enedioic acid , commonly known as maleic acid (the cis isomer). smolecule.compharmacompass.com

When guanidine (a strong base) reacts with these acids, it becomes protonated to form the guanidinium cation. The resulting salt is named based on the specific isomer used. For example, the reaction with fumaric acid yields guanidinium fumarate . researchgate.net A crystal containing water molecules would be named as a hydrate, such as guanidinium fumarate dihydrate. researchgate.net

Classification From a chemical standpoint, this compound is classified as an organic salt . nih.gov Within the field of supramolecular chemistry , the interaction between the guanidinium cation and the carboxylate anion is classified as a supramolecular synthon . mdpi.com Synthons are structural units within molecules that can be formed and/or assembled by known or conceivable synthetic operations. The guanidinium-carboxylate interaction is particularly noted for forming a highly reliable and stable hydrogen-bonded heterodimer, often with a specific ring topology denoted by the graph set notation R²₂(8). mdpi.com This notation indicates that two hydrogen bond donors from the guanidinium ion interact with the two oxygen atoms of a single carboxylate group to form a ring containing eight atoms. This robust synthon is a fundamental building block for designing and constructing more complex, hydrogen-bonded frameworks. anu.edu.aumdpi.com

Overview of Key Research Areas and Interdisciplinary Relevance

Research on this compound systems is concentrated in several key areas, highlighting its interdisciplinary nature.

Crystal Engineering and Supramolecular Chemistry : This is a primary research focus. Scientists investigate how guanidinium cations and but-2-enedioate anions self-assemble into one-, two-, or three-dimensional networks. iucr.orgnih.gov Studies explore how factors like stoichiometry, solvent molecules, and the geometry of the acid isomer (fumaric vs. maleic) influence the final crystal structure and its physical properties. nih.govmdpi.com The goal is to create predictable, well-defined solid-state architectures. anu.edu.au

Materials Science : A significant application of this research is the development of new functional materials. As demonstrated with guanidinium fumarate dihydrate (GFDH), these systems are explored for their nonlinear optical (NLO) properties . researchgate.net Research in this area involves growing large, high-quality single crystals and characterizing their optical, thermal, dielectric, and mechanical properties to assess their suitability for technological applications like optical switching and frequency conversion. researchgate.netresearchgate.net

| Property Category | Finding | Significance |

|---|---|---|

| Optical | Lower cut-off wavelength at 320 nm; high optical transparency. | Suitable for NLO applications in the visible and near-UV spectrum. |

| Nonlinear Optical (NLO) | Exhibits high third-order NLO properties and optical limiting. | Potential for use in devices that protect sensors from high-intensity laser light. |

| Thermal | Thermally stable with a distinct melting point. | Indicates a stable crystalline phase suitable for device fabrication. |

| Mechanical | Classified as a hard material based on Vickers microhardness test. | Suggests good mechanical stability. |

| Dielectric | Dielectric properties studied to understand polarization mechanisms. | Provides insight into the electrical behavior of the material under an applied field. |

Biomimetic Chemistry and Drug Discovery : The guanidinium-carboxylate pairing serves as a simple model for the interactions between the amino acid arginine and acidic residues (aspartate/glutamate) in proteins. nih.gov Research on these simple systems can elucidate the fundamental energetics and geometry of these interactions, which is relevant for understanding enzyme mechanisms and for the rational design of enzyme inhibitors or other therapeutic agents. nih.govspringermedizin.de

Industrial Chemistry : The system has relevance in other industrial applications. Guanidinium salts, formed with dicarboxylic acids such as fumaric acid, have been proposed as additives for fuel oil compositions to stabilize them against sediment formation during storage. google.com

| Synthon (Graph Set) | Description | Relevance |

|---|---|---|

| R²₂(8) | A cyclic motif where two hydrogen bonds form between the N-H groups of one guanidinium ion and the two oxygen atoms of a single carboxylate group. nih.govmdpi.com | A highly robust and common interaction that often dictates the primary assembly of the crystal structure. |

| R²₁(6) | An asymmetric cyclic interaction involving a guanidinium cation and a carboxylate. nih.gov | Another common motif contributing to the overall hydrogen-bond network. |

| R⁴₂(8) | A larger cyclic motif where cations and anions associate across an inversion center. nih.gov | Contributes to the formation of extended, three-dimensional structures. |

Table of Compound Names

| Common Name/Acronym | Systematic Name |

| Guanidine | Guanidine wikipedia.org |

| Guanidinium | Guanidinium cation wikipedia.org |

| Fumaric acid | (2E)-but-2-enedioic acid molport.com |

| Maleic acid | (Z)-but-2-enedioic acid smolecule.com |

| But-2-enedioic acid | But-2-enedioic acid hmdb.ca |

| Guanidinium Fumarate | Guanidinium (2E)-but-2-enedioate |

| GFDH | Guanidinium fumarate dihydrate researchgate.net |

| Arginine | 2-amino-5-guanidinopentanoic acid britannica.com |

| Aspartate | (2S)-2-aminobutanedioate |

| Glutamate | (2S)-2-aminopentanedioate |

| Guanine | 2-amino-1,9-dihydro-6H-purin-6-one britannica.com |

Structure

2D Structure

Properties

CAS No. |

61593-23-5 |

|---|---|

Molecular Formula |

C5H9N3O4 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

but-2-enedioic acid;guanidine |

InChI |

InChI=1S/C4H4O4.CH5N3/c5-3(6)1-2-4(7)8;2-1(3)4/h1-2H,(H,5,6)(H,7,8);(H5,2,3,4) |

InChI Key |

KHABPRMUUQCJLV-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.C(=N)(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for But 2 Enedioic Acid;guanidine Complexes and Derivatives

Direct Synthesis of But-2-enedioic Acid;Guanidine (B92328) Salts

The direct combination of but-2-enedioic acid (commonly as fumaric acid) and guanidine forms a salt, guanidinium (B1211019) fumarate (B1241708). The synthesis of this salt can be achieved through several straightforward acid-base reaction pathways.

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization is a primary method for preparing guanidinium fumarate. This technique involves dissolving the parent acid and base in a suitable solvent, allowing the resulting salt to crystallize upon concentration or cooling.

A common procedure involves dissolving fumaric acid in an aqueous solution, such as aqueous ammonia, and adding it to a filtered solution containing the guanidinium cation. Subsequent evaporation and cooling of the concentrated solution yield solid guanidinium fumarate, which can be further purified by recrystallization from water. researchgate.net One reported synthesis following this method yielded guanidine fumarate with a decomposition point of 179-182°C after a single recrystallization. researchgate.net

Similarly, substituted guanidinium fumarates can be prepared. For instance, Bis(N,N′,N′′-triisopropylguanidinium) fumarate–fumaric acid (1/1) has been synthesized by reacting N,N′,N"-triisopropylguanidine with fumaric acid in a round-bottom flask, yielding the crystalline product. beilstein-journals.org The growth of high-quality single crystals, such as guanidinium fumarate dihydrate (GFDH), has been achieved through slow evaporation from a solution at room temperature, allowing for detailed structural and optical analysis.

Table 1: Examples of Solvent-Mediated Synthesis of Guanidinium Fumarate Salts

| Product | Reactants | Solvent | Method | Reported Yield | Reference |

| Guanidine Fumarate | Guanidine, Fumaric Acid, Aqueous Ammonia | Water | Evaporation and chilling | Good yield | researchgate.net |

| Bis(N,N′,N′′-triisopropylguanidinium) fumarate–fumaric acid (1/1) | N,N′,N"-Triisopropylguanidine, Fumaric Acid | Not specified | Mixing and crystallization | 92% | beilstein-journals.org |

| Guanidinium Fumarate Dihydrate (GFDH) | Guanidine, Fumaric Acid | Water | Slow evaporation | Not specified |

Solid-State Reaction Pathways

Solid-state synthesis, particularly mechanochemistry, offers an environmentally friendly alternative to solvent-based methods by reducing or eliminating the need for bulk solvents. researchgate.net These reactions are typically performed by grinding or milling the solid reactants together, where mechanical force induces chemical transformation. researchgate.net

While specific literature detailing the mechanochemical synthesis of the simple but-2-enedioic acid;guanidine salt is not prominent, the pathway is well-established for a wide range of other guanidines and their salts. researchgate.netnih.gov The general approach involves the solvent-free milling of a guanidine or its precursor with the corresponding acid. nih.gov For example, various aryl guanidines have been successfully synthesized by the mechanochemical milling of aryl amines with a guanidinylating agent. nih.gov This methodology is recognized as an efficient, high-yielding, and rapid route for preparing guanidines and their derivatives. researchgate.net Therefore, the direct milling of guanidine (or guanidine carbonate) with but-2-enedioic acid represents a viable and green solid-state pathway for the synthesis of guanidinium fumarate.

Synthesis of Guanidine Derivatives Incorporating But-2-enedioic Acid Moieties

Beyond simple salt formation, the but-2-enedioic acid scaffold can be incorporated into more complex guanidine derivatives through various synthetic strategies, including multi-component reactions and the functionalization of precursor molecules.

Multi-component Reactions for Guanidine-Butenedioic Acid Adducts

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are a powerful tool in organic synthesis. nih.gov Guanidine and its salts are frequently used as reagents in MCRs to generate heterocyclic compounds. nih.govnih.gov

A key reaction for forming guanidine-butenedioic acid adducts is the aza-Michael addition of a guanidine to an activated alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD), which serves as a precursor to the but-2-enedioate moiety. The reaction of certain imidazo[2,1-b]quinazolines, which contain a guanidine core, with DMAD results in the formation of dimethyl 2-(2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidenemethyl)but-2-enedioates. nih.govmdpi.com

Interestingly, the course of the reaction between guanidinium salts and dienophiles like DMAD can be controlled by the choice of the counter-anion. When guanidinium salts with non-nucleophilic anions (e.g., hexafluorophosphate) are used, a Diels-Alder cycloaddition can occur. nih.gov However, if nucleophilic anions like halides are present, they can deprotonate the guanidinium ion, leading to a neutral guanidine that undergoes an aza-Michael addition to DMAD, followed by cyclization to yield products such as 2-aminoimidazolidinone derivatives and a 2-halofumarate byproduct. nih.gov

Table 2: Multi-component Reactions Yielding But-2-enedioate Derivatives

| Guanidine Source | Reagent | Product Type | Key Finding | Reference |

| Imidazo[2,1-b]quinazoline derivative | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-(...ylidenemethyl)but-2-enedioate | Michael addition of the enamine part of the guanidine system to DMAD. | nih.govmdpi.com |

| Furfuryl guanidinium halides | Dimethyl acetylenedicarboxylate (DMAD) | 2-Aminoimidazolidinone and 2-halofumarate | The halide anion promotes an aza-Michael addition/cyclization cascade. | nih.gov |

| Furfuryl guanidinium hexafluorophosphate | Dimethyl acetylenedicarboxylate (DMAD) | Guanidine-substituted oxanorbornadiene | The non-nucleophilic anion facilitates a Diels-Alder cycloaddition. | nih.gov |

Functionalization Strategies of Precursor Molecules

The synthesis of complex guanidine derivatives often relies on the strategic functionalization of precursor molecules. This can involve either building the guanidine group onto a molecule that already contains the but-2-enedioic acid moiety or, more commonly, introducing functionality to a guanidine precursor before or after its formation.

A powerful method for modifying guanidines involves using tailor-made guanidinylating agents. mdpi.com For instance, precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be reacted with an amine to transfer a protected guanidine group, which can be subsequently deprotected. mdpi.com This allows for the controlled synthesis of specifically substituted guanidines.

Solid-phase synthesis is another important strategy, particularly for creating libraries of compounds or for synthesizing bioconjugates like peptides and oligonucleotides. In this approach, a molecule is built step-by-step while attached to a solid resin support. For example, oligonucleotide-peptide conjugates containing guanidinium groups have been prepared via post-synthetic guanidinylation of a primary amine on the solid support. Similarly, deoxynucleic guanidine (DNG) oligomers, where the natural phosphodiester backbone of DNA is replaced by a guanidinium linkage, are synthesized on a solid phase. This involves the reaction of a resin-bound terminal amine with an activated carbodiimide, generated in situ from a thiourea (B124793) precursor, to form the protected guanidinium linkage.

Green Chemistry Approaches in Guanidine Synthesis

Recent research has focused on developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of guanidine and its derivatives is no exception.

One of the most innovative green approaches is the biological production of guanidine. A biosynthetic pathway, termed the guanidine biosynthesis (GUB) cycle, has been demonstrated in engineered cyanobacteria. This process utilizes photosynthesis to produce guanidine directly from carbon dioxide and ammonia, representing a sustainable alternative to industrial methods that rely on fossil fuels.

In the realm of chemical synthesis, guanidinium salts themselves are being used as components in green catalytic systems. For example, guanidinium carbonate, in cooperation with an iron(III) benzoate (B1203000) complex, has been shown to be an effective, non-toxic, and halide-free catalyst for the ring-opening of epoxides with carboxylic acids. Furthermore, the biodegradability of various guanidinium salts has been studied, highlighting their potential as more environmentally benign chemicals.

Polymerization-Based Synthesis of Guanidine-Containing Macromolecules

The incorporation of the guanidine moiety into macromolecular structures offers a pathway to materials with unique catalytic and biological properties. Polymerization-based methods provide a versatile platform for the synthesis of these complex polymers.

Polyaddition Reactions Involving Guanidine and But-2-enedioic Acid Monomers

Polyaddition represents a fundamental concept in polymer synthesis, involving the reaction of bifunctional nucleophiles with bifunctional electrophiles. nii.ac.jp In the context of guanidine-containing polymers, this approach has been explored, although studies specifically detailing the direct polyaddition of guanidine with but-2-enedioic acid monomers are not extensively documented in the provided results. However, the principles of polyaddition can be applied to understand how such a reaction might proceed.

The synthesis of optically active polyguanidines has been achieved through the polyaddition of biscarbodiimides with chiral diamines. nii.ac.jp This method offers a catalyst-free and ambient condition reaction, providing access to chiral polyguanidines. nii.ac.jp The reaction proceeds in a stepwise manner, allowing for the creation of both high molecular weight polymers and oligomeric analogues by adjusting the stoichiometry. nii.ac.jp While not a direct example with but-2-enedioic acid, this illustrates the potential of polyaddition for creating guanidine-based polymers. Theoretical models have also been developed to understand the kinetics and structural outcomes of polyaddition reactions involving various monomer types, which could be adapted to a guanidine and but-2-enedioic acid system. nih.govnih.gov

Synthesis of Poly(N-vinylguanidine) and Related Polymers

An effective route for the synthesis of poly(N-vinylguanidine) (PVG) involves a multi-step process. researchgate.netacs.org This typically begins with the free-radical polymerization of N-vinylformamide (NVF). researchgate.net The resulting poly(N-vinylformamide) (PNVF) is then subjected to basic hydrolysis to yield polyvinylamine (PVAm). researchgate.net Finally, the PVAm is guanidinylated to produce PVG. researchgate.netacs.org The molecular weight of the final polymer can be controlled by adjusting the initial ratio of NVF to the azo initiator. researchgate.net This method has been used to produce PVG with a high content of guanidine groups. researchgate.netacs.org

| Polymerization Step | Description |

| Step 1: Polymerization | Free-radical polymerization of N-vinylformamide (NVF) to yield poly(N-vinylformamide) (PNVF). researchgate.net |

| Step 2: Hydrolysis | Basic hydrolysis of PNVF to produce polyvinylamine (PVAm). researchgate.net |

| Step 3: Guanidinylation | Reaction of PVAm with a guanidinylating agent (e.g., cyanamide) to form poly(N-vinylguanidine) (PVG). researchgate.netacs.org |

This interactive table summarizes the key steps in the synthesis of Poly(N-vinylguanidine).

Preparation of Polymer-Supported Chiral Guanidines

Polymer-supported chiral guanidines have been designed as effective base catalysts in asymmetric synthesis. researchgate.netnih.gov A common strategy involves the preparation of a chiral guanidine unit, which is then attached to a polymer backbone. For instance, (R)-2-[(S)-1-hydroxymethyl-2-phenylethylimino]-4-phenylimidazolidine, derived from (R)-phenylglycine, has been used as a key functional unit. researchgate.netnih.gov This chiral moiety can be supported on a polymer, such as polystyrene, through various chemical modifications. researchgate.net

The preparation of a model polymer-supported chiral guanidine has been detailed, involving multiple steps with varying reaction conditions to optimize conversion. researchgate.net These polymer-based catalysts have shown moderate enantioselectivity in asymmetric Michael reactions. researchgate.netnih.gov

| Reagent/Condition | Purpose | Reference |

| NaI/acetone | Halogenation of the polymer support. | researchgate.net |

| NaH/DMF | Attachment of the chiral guanidine precursor. | researchgate.net |

| (COCl)₂/PhH | Activation step. | researchgate.net |

| Et₃N/CH₂Cl₂ | Final coupling of the chiral unit. | researchgate.net |

This interactive table outlines the reagents and their functions in the preparation of a polymer-supported chiral guanidine.

Catalytic Strategies in Guanidine Synthesis

Catalysis plays a crucial role in developing efficient and selective methods for the synthesis of guanidine derivatives. Various catalytic systems have been explored to facilitate these transformations.

One-Pot Synthetic Methods

One-pot synthesis offers a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification. Several one-pot methods for the synthesis of guanidine derivatives have been reported.

For instance, a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, can produce 2-aminopyrimidines in good yields. nih.gov Another example is the synthesis of guanine (B1146940) from guanidine nitrate (B79036) and ethyl cyanoacetate (B8463686) in a one-pot process, which avoids the isolation of pyrimidine (B1678525) intermediates. patsnap.comgoogle.com This method involves cyclization, nitrosation, reduction, and a final cyclization to yield the product. patsnap.comgoogle.com

More recently, an electrochemical one-pot synthesis of guanidines from isothiocyanates and amines has been developed. rsc.org This method utilizes NaI as both an electrolyte and a mediator in an undivided cell, offering an environmentally friendly and cost-effective route to a wide range of guanidine compounds. rsc.org

Structural Elucidation and Supramolecular Characterization of But 2 Enedioic Acid;guanidine Systems

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to confirm the formation of the guanidinium (B1211019) but-2-enedioate salts and to probe the structural nuances arising from the cis-trans isomerism of the anion and the extensive hydrogen-bonding networks.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Hydrogen Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present and analyzing the hydrogen-bonding interactions within the guanidinium but-2-enedioate crystals.

In the case of guanidinium hydrogen maleate (B1232345), Fourier Transform Infrared (FTIR) and FT-Raman spectra confirm the presence of key functional groups. rdmodernresearch.com The O-H stretching vibration is observed around 2501 cm⁻¹ in the infrared spectrum. rdmodernresearch.com The presence of a C=C stretching vibration is confirmed by a band at 1672 cm⁻¹ in the IR spectrum and 1673 cm⁻¹ in the Raman spectrum. rdmodernresearch.com A crucial indicator of salt formation is the appearance of bands corresponding to the carboxylate group (COO⁻). For guanidinium hydrogen maleate, a band at 1390 cm⁻¹ in the IR and 1393 cm⁻¹ in the Raman spectrum is assigned to the symmetric deformation of the carboxylate group. rdmodernresearch.com The C-N stretching vibration of the guanidinium cation is observed at 1216 cm⁻¹. rdmodernresearch.com The broad bands in the 3400-3100 cm⁻¹ range are attributed to the symmetric and asymmetric stretching of N-H bonds in the guanidinium cation, and their broadness is indicative of their involvement in hydrogen bonding. rdmodernresearch.com

For guanidinium fumarate (B1241708) dihydrate, FT-IR spectroscopy is similarly used to confirm the molecular structure. researchgate.net The extensive N-H···O and O-H···O hydrogen bonds present in these crystals lead to characteristic shifts and broadening of the vibrational bands. iucr.org The analysis of these spectra provides clear evidence for the proton transfer from the acid to the base and the establishment of a robust hydrogen-bonded network.

Vibrational Frequencies for Guanidinium Hydrogen Maleate

| Functional Group | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretching | 2501 | 2370 | rdmodernresearch.com |

| N-H Stretching | 3400-3100 | - | rdmodernresearch.com |

| C=C Stretching | 1672 | 1673 | rdmodernresearch.com |

| Carboxylate (COO⁻) | 1390 | 1393 | rdmodernresearch.com |

| C-N Stretching | 1216 | - | rdmodernresearch.com |

| C-H Bending | 856 | 3043 (stretching) | rdmodernresearch.com |

| Carboxylate Deformation | 623 | - | rdmodernresearch.com |

| C=O Carbonyl Deformation | 535 | - | rdmodernresearch.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the formation of the but-2-enedioic acid;guanidine (B92328) salt and offers detailed information about the chemical environment of each atom.

While specific high-resolution NMR data for the simple guanidinium salts of maleic and fumaric acid are not extensively detailed in the provided literature, the principles of NMR analysis confirm their structure. In ¹H NMR, the disappearance of the acidic proton signal from the carboxylic acid and the presence of signals corresponding to the protons of the but-2-enedioate anion and the N-H protons of the guanidinium cation would confirm salt formation. The chemical shifts of the vinylic protons in the but-2-enedioate anion are particularly informative.

In ¹³C NMR spectroscopy, the chemical shifts of the carbonyl carbon and the vinylic carbons provide insight into the electronic structure of the anion. The guanidinium carbon signal is also a key indicator. For instance, in related compounds, the ¹³C chemical shifts for the but-2-enedioate moiety show distinct values for the carbonyl and vinylic carbons. mdpi.com The chemical shifts are sensitive to the solvent and concentration. nih.gov The analysis of ¹H and ¹³C NMR spectra of related structures confirms the presence of the but-2-enedioate and guanidinium moieties. mdpi.com

Typical Chemical Shift Ranges for Related Structures

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Reference |

|---|---|---|---|

| ¹H | Vinylic C-H (maleate/fumarate) | ~6.2 - 7.0 | mdpi.com |

| ¹H | Guanidinium N-H | Broad, variable | nih.gov |

| ¹³C | Carbonyl (COO⁻) | ~167 - 169 | mdpi.com |

| ¹³C | Vinylic C=C | ~120 - 146 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the but-2-enedioic acid;guanidine systems and to determine their optical transparency window. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. williams.edupressbooks.pub

For guanidinium hydrogen maleate single crystals, UV-Vis spectral studies show a lower cut-off wavelength at approximately 298 nm. rdmodernresearch.comresearchgate.net This indicates that the crystal is transparent in the entire visible region, which is a desirable property for nonlinear optical materials. rdmodernresearch.com The electronic transitions responsible for this absorption are typically π → π* transitions within the conjugated system of the maleate anion. ijnrd.org

Similarly, guanidinium fumarate dihydrate exhibits a lower cut-off wavelength of 320 nm, also demonstrating high transparency in the visible range. researchgate.net The choice of solvent can be important in UV-Vis spectroscopy as it can influence the electronic transitions. williams.edu

Mass Spectrometry (MS) for Molecular Integrity

Crystallographic Analysis of this compound Complexes

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information, revealing the precise molecular geometry, bond lengths, bond angles, and the intricate details of the crystal packing and hydrogen-bonding networks.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction studies have been performed on both guanidinium maleate and fumarate systems, revealing key differences in their crystal structures driven by the stereochemistry of the anion.

Guanidinium hydrogen maleate (GuMlt) crystallizes in the orthorhombic system with the non-centrosymmetric space group Pca2₁. rdmodernresearch.comresearchgate.net The lattice parameters have been reported as a = 19.197 Å, b = 3.679 Å, and c = 7.189 Å. rdmodernresearch.com The crystal structure consists of planar guanidinium cations and hydrogen maleate anions. rdmodernresearch.com The planarity of the guanidinium ion is a result of the resonance delocalization of the positive charge. The crystal packing is dominated by strong N-H···O hydrogen bonds between the guanidinium cations and the carboxylate groups of the maleate anions, leading to the formation of a supramolecular network. rdmodernresearch.com

Anhydrous guanidinium hydrogen fumarate forms a two-dimensional hydrogen-bonded network. usc.edu.au It crystallizes in a system where the guanidinium cations lie on crystallographic mirror planes and the hydrogen fumarate anions possess inversion symmetry. usc.edu.au In contrast, guanidinium fumarate dihydrate (GFDH) crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Aminoguanidinium hydrogen fumarate crystallizes in the monoclinic system with the space group P2₁/c, with unit cell parameters a = 6.3869(3) Å, b = 19.8731(10) Å, c = 7.0482(4) Å, and β = 114.688(3)°. iucr.org In this structure, the aminoguanidinium cations and fumarate monoanions are nearly planar, and the crystal packing is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. iucr.org A characteristic R₂²(8) ring motif is often observed, formed by hydrogen bonds between the guanidinium N-H groups and the carboxylate oxygen atoms. iucr.org

Crystallographic Data for this compound Systems

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| Guanidinium Hydrogen Maleate | Orthorhombic | Pca2₁ | 19.197 | 3.679 | 7.189 | 90 | rdmodernresearch.com |

| Guanidinium Fumarate Dihydrate | Monoclinic | P2₁/n | - | - | - | - | researchgate.net |

| Aminoguanidinium Hydrogen Fumarate | Monoclinic | P2₁/c | 6.3869(3) | 19.8731(10) | 7.0482(4) | 114.688(3) | iucr.org |

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for the analysis of bulk crystalline materials. excillum.comuni-saarland.de It is employed to confirm the phase purity, identify the crystalline form, and determine the lattice parameters of the synthesized compounds. uni-saarland.deicdd.com For this compound systems, PXRD serves to verify the formation of the intended crystalline salt and to characterize its bulk properties. rdmodernresearch.comias.ac.in

In the case of guanidinium hydrogen maleate (GuMlt), a salt formed from the cis-isomer of but-2-enedioic acid, single-crystal X-ray diffraction has identified the material as belonging to the orthorhombic system with the space group Pca21. rdmodernresearch.com The lattice parameters determined from single-crystal analysis provide a reference for the bulk material. A PXRD pattern recorded for a powder sample of GuMlt crystals allows for the confirmation of the bulk material's identity and crystallinity by comparing the experimental diffraction peaks with a pattern simulated from the single-crystal data. rdmodernresearch.comias.ac.in The experimental d-spacing values obtained from the PXRD pattern can be indexed to specific crystallographic planes (hkl), confirming that the bulk sample consists of the same crystalline phase identified in the single-crystal study. rdmodernresearch.com

For example, the analysis of guanidinium hydrogen glutarate, a related dicarboxylate salt, illustrates this process where the experimental PXRD pattern was shown to be in close agreement with the simulated pattern, with a high-intensity peak confirming the material's good crystallinity. ias.ac.in This comparative analysis is a standard procedure to ensure the homogeneity of the crystalline phase in the bulk sample. reading.ac.uknih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 19.197 |

| b (Å) | 3.679 |

| c (Å) | 11.324 |

| Volume (ų) | 812 |

Analysis of Supramolecular Assembly and Intermolecular Interactions

The crystal structures of this compound systems are governed by a hierarchy of non-covalent interactions, which dictate the packing of molecules in the solid state. The protonation of the strongly basic guanidine (pKaH of conjugate acid is 13.6) by the carboxylic acid groups of but-2-enedioic acid results in the formation of guanidinium cations and but-2-enedioate anions. wikipedia.org The subsequent assembly is dominated by strong, charge-assisted hydrogen bonds between these ions.

The interaction between the guanidinium cation and the carboxylate groups of the but-2-enedioate anion (either fumarate or maleate) is a textbook example of charge-assisted hydrogen bonding. acs.org The guanidinium ion, with its six available hydrogen bond donors on the -NH₂ groups, and the carboxylate anion, with its available oxygen acceptors, readily form robust intermolecular connections. rsc.orgnih.gov

The most prominent and predictable hydrogen-bonding pattern is the R²₂(8) graph set motif. rsc.orgmdpi.com This motif consists of a pair of nearly linear N⁺-H···O⁻ hydrogen bonds between two N-H groups of a single guanidinium cation and the two oxygen atoms of a single carboxylate group, forming a stable eight-membered ring. rsc.orgmdpi.com This interaction is a powerful and reliable supramolecular synthon that directs the assembly of these crystal structures. mdpi.comnih.gov In many guanidinium-carboxylate systems, the N···O distances for these interactions typically range from 2.794 to 2.983 Å. mdpi.com

In guanidinium hydrogen fumarate, the salt of the trans-isomer, the guanidinium cations and hydrogen fumarate anions are linked by these N⁺-H···O⁻ interactions to form a two-dimensional hydrogen-bonded network. usc.edu.au In cases where the but-2-enedioic acid is only partially deprotonated (forming a hydrogen but-2-enedioate anion), additional O-H···O hydrogen bonds can form between the protonated and unprotonated carboxylate groups of adjacent anions, further extending the supramolecular architecture into infinite one-dimensional chains or more complex three-dimensional networks. rsc.orgresearchgate.net

The topology of these networks can vary. For instance, in anhydrous guanidinium hydrogen fumarate, a 2D network is formed. usc.edu.au In other related systems, such as those involving aminoguanidinium, the combination of N⁺-H···O⁻ and O-H···O hydrogen bonds can generate extensive three-dimensional networks. researchgate.net

| Interaction Type | Synthon Topology | Typical D···A Distance (Å) | Reference |

|---|---|---|---|

| N⁺-H···O⁻ | R²₂(8) | 2.794 - 2.983 | mdpi.com |

| O-H···O | Chain / Network | ~2.74 - 2.89 | rsc.org |

The study of this compound systems is a fundamental exercise in crystal engineering, a field focused on designing new solids with desired properties by understanding and controlling intermolecular interactions. researchgate.net The concept of the "supramolecular synthon" is central to this discipline. A supramolecular synthon is a robust and predictable structural unit formed by specific intermolecular interactions, which can be reliably used to build larger, desired architectures. aip.orgresearchgate.net

The R²₂(8) interaction between a guanidinium cation and a carboxylate anion is one of the most reliable and widely used supramolecular synthons. rsc.orgmdpi.comresearchgate.net Its high degree of predictability stems from the strong electrostatic attraction between the oppositely charged ions and the geometric complementarity of the hydrogen bond donors and acceptors. acs.org Crystal engineers exploit this robust synthon to construct specific and often complex supramolecular architectures, such as one-dimensional ribbons, two-dimensional "quasi-hexagonal" sheets, and three-dimensional porous frameworks known as hydrogen-bonded organic frameworks (HOFs). acs.orgrsc.orgaip.orgresearchgate.net By selecting different dicarboxylic acids (varying length, rigidity, or geometry) or by modifying the guanidinium cation, it is possible to tune the resulting crystal structure and its properties. rsc.orgresearchgate.net The consistent formation of guanidinium-carboxylate or analogous guanidinium-sulfonate sheets demonstrates the power of this design principle, allowing for the creation of layered structures that can include guest molecules, leading to materials with potential applications in separation or catalysis. acs.orgrsc.org

Theoretical and Computational Investigations of But 2 Enedioic Acid;guanidine Chemistry

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of the guanidinium (B1211019) maleate (B1232345) complex, the salt formed from guanidine (B92328) and but-2-enedioic acid (specifically, maleic acid).

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. sparkle.pro.br For the but-2-enedioic acid;guanidine complex, DFT methods are used to calculate the equilibrium structure. nih.gov This process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system. semanticscholar.org

Theoretical studies based on experimental X-ray diffraction data for the guanidinium maleate crystal have been performed using DFT. nih.gov These calculations successfully identified a single equilibrium structure for the complex, confirming its stable conformation. nih.gov The accuracy of such optimizations is crucial, as the calculated molecular properties are highly dependent on the correct molecular geometry. semanticscholar.org The selection of appropriate functionals and basis sets is critical for achieving results that correlate well with experimental data. rsc.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. dergipark.org.trwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This facilitates charge transfer within the molecule, which can be important for properties like non-linear optical (NLO) activity. dergipark.org.tr For the guanidinium maleate complex, the HOMO and LUMO have been calculated and graphically illustrated. nih.gov The analysis of this energy gap provides insights into the potential for electron transfer between the guanidinium cation and the maleate anion. nih.govasianpubs.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.012 |

| LUMO Energy | -1.234 |

| Energy Gap (ΔE) | 5.778 |

Note: The values in this table are illustrative, based on typical DFT calculations for similar organic salt complexes and are intended to represent the type of data generated from such analyses.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular orbital interactions. researchgate.net It provides a detailed picture of the bonding and anti-bonding interactions between the electron donor (anion) and the electron acceptor (cation). researchgate.net In complexes involving the guanidinium cation, NBO analysis reveals significant orbital interactions, primarily through hydrogen bonds. nih.govresearchgate.net

For the this compound system, strong hydrogen bonds are expected between the N-H groups of the guanidinium cation and the carboxylate oxygen atoms of the but-2-enedioate anion. NBO analysis quantifies the strength of these interactions through the second-order perturbation energy, E(2). researchgate.net This analysis typically shows a significant charge transfer from the lone pairs of the oxygen atoms (donor) to the anti-bonding orbitals of the N-H bonds (acceptor), stabilizing the complex. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of C=O | σ(N-H) | ~15-25 | Hydrogen Bond |

| LP(O) of C-O⁻ | σ(N-H) | ~20-40 | Hydrogen Bond |

Note: The E(2) values are representative examples from NBO analyses of guanidinium-carboxylate interactions to illustrate the nature and magnitude of these stabilizing forces.

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. libretexts.orgwikipedia.org This analysis helps in understanding the charge distribution within a molecule and how it influences electrostatic interactions. dergipark.org.tr

In the guanidinium cation, the positive charge is not localized on a single atom but is delocalized across the central carbon and the three nitrogen atoms due to resonance. researchgate.net Mulliken charge analysis of guanidinium salts confirms this delocalization. asianpubs.org For the this compound complex, this analysis would show a net positive charge on the guanidinium moiety and a net negative charge on the but-2-enedioate moiety. The distribution of these charges dictates the strength and geometry of the ionic and hydrogen-bonding interactions between the two ions.

| Atom/Group | Mulliken Charge (a.u.) |

|---|---|

| Guanidinium (C(NH₂)₃⁺) | +1.0 |

| But-2-enedioate (⁻OOC-CH=CH-COO⁻) | -1.0 |

| Central Carbon (Guanidinium) | ~ +0.2 to +0.4 |

| Nitrogen Atoms (Guanidinium) | ~ -0.5 to -0.7 (each) |

| Carboxylate Oxygens (But-2-enedioate) | ~ -0.6 to -0.8 (each) |

Note: These charge values are typical and illustrative, derived from computational studies on guanidinium and carboxylate-containing compounds.

Mechanistic Studies of Reactions Involving Guanidine Catalysis

Guanidines are recognized as strong organic bases and have found significant use in organocatalysis. researchgate.netnih.gov A key feature of their catalytic activity is the ability of the guanidinium cation, their conjugate acid, to act as a hydrogen-bond donor. This allows for bifunctional catalysis, where the neutral guanidine can act as a base to deprotonate a substrate, while the resulting guanidinium cation can stabilize anionic intermediates or activate electrophiles through hydrogen bonding. researchgate.netrsc.org

Guanidine-based catalysts have been effectively employed in carbon dioxide (CO₂) fixation reactions, such as the synthesis of cyclic carbonates from epoxides and CO₂. researchgate.netrsc.orgmdpi.com The mechanism of these reactions has been investigated through both experimental and computational studies. whiterose.ac.uk

In a reaction involving a substrate like but-2-enedioic acid, the guanidine catalyst would likely play a dual role. The guanidinium cation can form multiple hydrogen bonds with the carboxylate groups of the acid and with CO₂, bringing the reactants into close proximity and activating them. rsc.org For instance, in the carboxylation of an indole derivative, computational studies have provided insight into the role of the guanidine catalyst in facilitating C-C bond formation with CO₂. rsc.org The catalyst stabilizes the transition state, thereby lowering the activation energy of the reaction. Mechanistic proposals often highlight a synergistic effect where the guanidinium moiety activates an electrophile (like CO₂) while the counter-anion (like but-2-enedioate) may also participate in the reaction pathway. rsc.orgmdpi.com Different reaction pathways may be dominant under different conditions, such as temperature, leading to different product distributions. whiterose.ac.uk

Role of Guanidine as a General Base Catalyst

Guanidine and its derivatives are recognized as strong organic bases, a characteristic that underpins their function in catalysis. ineosopen.orgrsc.org In the context of reactions involving but-2-enedioic acid, guanidine can act as a potent general base catalyst. Its high basicity enables it to deprotonate substrates, initiating a reaction sequence. The catalytic utility of guanidines stems from both the basicity of the neutral form and the hydrogen-bonding capabilities of its protonated conjugate acid, the guanidinium cation. rsc.orgresearchgate.net

The catalytic cycle can be computationally modeled to elucidate the mechanism. Initially, the guanidine base abstracts a proton from a substrate molecule. This protonation forms a guanidinium cation and a reactive anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. Following the initial deprotonation, the guanidinium cation can participate in the reaction by stabilizing transition states or intermediates through hydrogen bonding. rsc.orgresearchgate.net This bifunctional activation, where the catalyst acts as both a proton acceptor (as a base) and a proton donor/hydrogen-bond donor (as its conjugate acid), is a key feature of guanidine catalysis. rsc.org

Density Functional Theory (DFT) calculations are frequently employed to investigate the energetics of such catalytic cycles. For instance, in reactions analogous to the addition to but-2-enedioic acid derivatives (fumarates or maleates), computational studies can determine the stability of intermediates and the energy barriers of transition states. nih.gov These calculations help to clarify the reaction pathway and the precise role of the guanidine catalyst. The process often involves the guanidinium moiety transferring a proton back to an intermediate in a later step, regenerating the neutral guanidine catalyst and releasing the product. nih.gov

Table 1: Key Aspects of Guanidine as a General Base Catalyst

| Feature | Description | Computational Method |

|---|---|---|

| Basicity | Guanidine's strong basicity (high pKa of conjugate acid) facilitates the initial proton abstraction from the substrate. | pKa calculations, DFT |

| Proton Transfer | Modeling the proton transfer from the substrate to the guanidine base to form the reactive intermediate. | Transition State Search, IRC |

| Intermediate Stabilization | The resulting guanidinium cation stabilizes anionic intermediates and transition states through hydrogen bonding. | NBO Analysis, AIM Theory |

| Catalyst Regeneration | A subsequent proton transfer from the guanidinium ion to an intermediate regenerates the neutral catalyst. | DFT Energy Calculations |

Prediction and Modeling of Advanced Material Properties

The salt formed between but-2-enedioic acid and guanidine, guanidinium fumarate (B1241708) or maleate, is a candidate for non-linear optical (NLO) materials. Computational chemistry provides powerful tools to predict and understand the NLO properties of such materials before their synthesis and experimental characterization. The key property of interest is the molecular hyperpolarizability (β), which is a measure of how efficiently a material can convert incident light into light of a different frequency (e.g., second-harmonic generation).

Theoretical calculations, typically using DFT, can determine the electronic structure of the guanidinium-but-2-enedioate complex and from this, compute its NLO properties. researchgate.net The formation of a salt between the planar, electron-rich guanidinium cation and the dicarboxylate anion can lead to a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO activity. researchgate.net Computational models can predict the optimized geometry, electronic absorption spectra, and the components of the hyperpolarizability tensor. nih.gov Studies on similar organic salts, such as guanidinium benzenesulfonate and guanidinium 4-nitrobenzoate, have demonstrated that the combination of a guanidinium cation with an organic anion containing π-systems can lead to significant NLO responses. researchgate.netresearchgate.net These studies confirm the suitability of computational methods for predicting key NLO parameters.

Table 2: Calculated NLO Properties for Representative Guanidinium-based Crystals

| Compound | Method | Optical Bandgap (Eg) | Second Harmonic Generation (SHG) Efficiency (vs. KDP) |

|---|---|---|---|

| Guanidinium 4-nitrobenzoate | Experimental/Calculated | 3.4 eV | 3.2 times |

| Guanidinium Isophthalate (B1238265) | Experimental/Calculated | > 5 eV | N/A |

Note: Data is based on analogous compounds to illustrate typical values obtained from computational and experimental studies. researchgate.netnih.gov

The strong and directional hydrogen bonding between the guanidinium cation and the carboxylate groups of but-2-enedioic acid is a primary driver for supramolecular assembly. exlibrisgroup.com The guanidinium ion can act as a multidentate hydrogen bond donor, while each carboxylate group on the but-2-enedioate anion can act as a hydrogen bond acceptor. This interaction can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. exlibrisgroup.comnih.gov

Computational simulations, particularly molecular dynamics (MD), are used to model these self-assembly processes. By simulating a system containing many ions of guanidinium and but-2-enedioate in a solvent, researchers can observe how they aggregate and organize into larger, ordered structures. These simulations provide insight into the stability of different hydrogen-bonding motifs and the resulting supramolecular architectures.

Gelation occurs when these supramolecular assemblies percolate through the solvent to form a continuous, sample-spanning network that immobilizes the solvent. researchgate.netnih.gov The mechanism involves the physical cross-linking of supramolecular polymer chains via non-covalent interactions, primarily hydrogen and ionic bonds. researchgate.net Computational models can help predict the conditions (e.g., concentration, temperature, solvent) under which gelation is likely to occur by analyzing the formation and stability of the 3D network. The strength of the guanidinium-carboxylate interaction is fundamental to forming the stable cross-links necessary for creating a gel. researchgate.net

Computational Assessment of Biological Interaction Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to assess its potential to interact with biological targets, such as proteins and enzymes. The guanidinium group is of particular interest in drug design due to its ability to form strong, specific interactions with negatively charged residues like aspartate and glutamate (B1630785) on protein surfaces. rsc.orgnih.gov

The interaction between a guanidinium cation and a carboxylate group is a well-characterized and powerful molecular recognition motif. nih.gov Computational studies using both DFT and MD simulations have shown that a guanidinium ion can act as a "molecular bridge," simultaneously forming strong bidentate hydrogen bonds with the two carboxylate groups of an enzyme's active site. nih.gov This interaction can lead to potent enzyme inhibition. Given that but-2-enedioic acid possesses two carboxylate groups, the compound itself, stabilized by a guanidinium ion, can be docked into active sites that recognize dicarboxylate substrates.

Docking studies provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and reveal the specific interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the ligand-target complex. nih.govnih.gov For the this compound complex, simulations would likely show the guanidinium moiety engaging with carboxylate or phosphate (B84403) groups on the target, while the but-2-enedioate part could form additional interactions, leading to a specific and stable binding mode. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for a Guanidinium-based Ligand

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| DNA Minor Groove | Novel Guanidine Derivative (7i) | -8.9 | DG-C18, DA-A19 | Hydrogen Bonding, Hydrophobic |

| HIV-1 Protease | Guanidinium Ion | -7.2 (Calculated) | ASP-25, ASP-125 | Bidentate Hydrogen Bond |

Note: This table includes representative data from studies on guanidinium-containing molecules to illustrate the outputs of docking and interaction analyses. nih.govnih.gov

Advanced Applications in Materials Science and Chemical Engineering

Development of Non-linear Optical (NLO) Materials

Organic proton transfer compounds, particularly salts of guanidine (B92328) with organic carboxylic acids, have emerged as a promising class of materials for non-linear optical (NLO) applications. These materials are of significant interest for technologies such as high-speed information processing, optical communications, and optical data storage due to their potential for high NLO efficiencies and rapid electro-optic responses. The guanidinium (B1211019) cation is particularly advantageous due to its planar geometry, extensive hydrogen-bonding sites, and stabilized resonance structure, which contribute to enhanced molecular hyperpolarizability.

The primary design strategy for creating effective second-order NLO materials from organic acid-base reactions involves facilitating proton transfer to generate a salt that crystallizes in a non-centrosymmetric space group. A centrosymmetric crystal structure lacks second-order NLO properties, making the control of crystal packing paramount. The combination of guanidine, a strong organic base, with various carboxylic acids is a well-established route to achieve this.

The synthesis of guanidinium carboxylates for NLO applications typically follows a straightforward solution-based method. The general procedure involves:

Reacting guanidine carbonate with the desired carboxylic acid (e.g., but-2-enedioic acid) in a specific stoichiometric ratio, often in an aqueous or mixed-solvent system like water-propanol.

Stirring the solution at room temperature to ensure the completion of the acid-base reaction, resulting in the formation of the guanidinium salt.

Purifying the resulting solution by filtration.

Growing single crystals of the salt by slow evaporation of the solvent at a constant temperature.

This method has been successfully employed to grow high-quality single crystals of various guanidinium salts, such as guanidinium isophthalate (B1238265) and guanidinium L-monohydrogentartrate, for NLO studies. The same methodology is the standard approach for synthesizing guanidinium fumarate (B1241708) crystals.

The NLO performance of guanidinium-based proton transfer compounds is governed by a combination of molecular and crystal-level factors. The key relationships between structure and property include:

Proton Transfer and Hydrogen Bonding: The transfer of a proton from the carboxylic acid groups of but-2-enedioic acid to the guanidine molecule is the foundational step. This creates the highly polarizable guanidinium cation and the fumarate anion. The resulting ions are linked by an extensive network of N-H···O hydrogen bonds, which plays a crucial role in organizing the molecules into a stable, non-centrosymmetric lattice—a prerequisite for second-harmonic generation (SHG).

Molecular Hyperpolarizability: The guanidinium cation ([C(NH₂)₃]⁺) possesses a delocalized π-electron system and a D₃h symmetry, which results in a significant second-order hyperpolarizability (β). This intrinsic molecular property is the source of the macroscopic NLO effect. The interaction with the fumarate anion through hydrogen bonds can further enhance this effect.

For instance, studies on guanidinium phenyl arsonate and zinc guanidinium phosphate (B84403) have demonstrated that the formation of these robust, hydrogen-bonded networks is directly responsible for their notable SHG efficiencies, which are reported to be significantly higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (KDP).

Table 1: Comparison of Properties in Guanidinium-Based NLO Crystals

| Compound Name | Synthesis Method | Key Structural Feature | Second Harmonic Generation (SHG) Efficiency |

|---|---|---|---|

| Zinc Guanidinium Phosphate (ZGuP) | Slow Solvent Evaporation | 3D hydrogen-bonded network | 1.825 x KDP |

| Guanidinium Isophthalate (GIP) | Slow Solvent Evaporation | Cation-anion linkage bridges | Promising NLO properties and high laser damage threshold |

Catalytic Applications of Guanidine-Based Systems

Guanidine and its derivatives are highly versatile catalysts, primarily owing to their exceptional basicity and unique hydrogen-bonding capabilities. These properties have been exploited in a range of catalytic applications, from organocatalysis and CO₂ capture to polymer chemistry.

Guanidine-based superbases have garnered significant attention for their ability to capture and activate carbon dioxide, a thermodynamically stable and kinetically inert molecule. This application is critical for carbon capture, utilization, and storage (CCUS) technologies, which aim to convert CO₂ into value-added chemicals.

The process involves the following steps:

CO₂ Capture: Guanidines react efficiently with CO₂, often from ambient air, to form guanidinium bicarbonate or carbamate (B1207046) salts. The reaction is typically reversible, and the captured CO₂ can be released under mild conditions, such as gentle heating, making the guanidine base recyclable.

CO₂ Activation: The formation of the guanidinium salt activates the CO₂ molecule. The complex hydrogen-bonding network within the ionic species and the delocalization of the positive charge within the guanidinium unit facilitate this activation.

Catalytic Transformation: The activated CO₂ can then participate in organic transformations. For example, guanidinium-based organocatalysts have been successfully used to synthesize useful cyclic carbonates from the reaction of CO₂ with epoxides under mild conditions.

Recent research has focused on bicyclic guanidine superbases, which demonstrate highly efficient and reversible CO₂ capture, with some systems requiring 50% less energy for CO₂ release compared to conventional aqueous alkanolamine solutions.

In the rubber industry, guanidines, particularly diarylguanidines like diphenylguanidine (DPG) and di-o-tolylguanidine (DOTG), are widely used as medium-speed primary or, more commonly, secondary vulcanization accelerators. Vulcanization is the chemical process of converting natural rubber and other unsaturated polymers into more durable materials by forming cross-links between polymer chains.

Guanidines function as alkaline accelerators and offer several distinct characteristics:

Delayed Action: They exhibit a slow onset of vulcanization, which provides good processing safety and prevents premature curing (scorch).

High Cross-link Density: Their use leads to a high degree of vulcanization, resulting in vulcanizates with high hardness, high tensile strength, and high fixed elongation stress.

Synergistic Effect: Guanidines are most effective when used as secondary accelerators in combination with primary accelerators like thiazoles and sulfenamides. This combination significantly enhances the vulcanization rate and the final properties of the rubber product.

Due to these properties, guanidine accelerators are indispensable in the manufacturing of a wide range of rubber products, including tires, rubber sheets, shoe soles, and other thick industrial items. However, they can cause discoloration, making them unsuitable for light-colored goods.

Table 2: Characteristics of Guanidine as a Vulcanization Accelerator

| Property | Description |

|---|---|

| Accelerator Class | Alkaline; Medium-speed |

| Primary Role | Secondary accelerator |

| Key Features | Delayed action (good scorch safety), high degree of vulcanization |

| Resulting Rubber Properties | High hardness, high tensile strength |

| Common Combinations | Thiazoles, Sulfenamides |

| Limitations | Slow vulcanization speed when used alone, poor heat aging resistance, causes discoloration |

Over the past two decades, chiral guanidines and their derivatives have been established as exceptionally powerful organocatalysts for asymmetric synthesis. Their effectiveness stems from their strong basicity combined with their ability to act as hydrogen-bond donors, allowing them to activate and control the stereochemistry of a wide array of organic reactions.

Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic variants, have been designed and synthesized. These catalysts enable numerous fundamental organic transformations to proceed with high efficiency and stereoselectivity. Key applications include:

Hydrogen-Bond Donor Catalysis: Chiral guanidinium salts are employed to direct reactions through the formation of specific hydrogen bonds with substrates.

Phase-Transfer Catalysis: These catalysts can facilitate reactions between reactants located in different immiscible phases.

Bifunctional Catalysis: Many chiral guanidines can act as both a Brønsted base (to deprotonate a substrate) and a hydrogen-bond donor (to organize the transition state), providing dual activation that leads to high enantioselectivity in reactions like the Henry (nitroaldol) reaction.

The combination of chiral guanidines with metal species has further expanded their utility, providing solutions for challenging transformations that are not achievable with conventional catalysts. The development of novel chiral guanidine derivatives continues to be an active area of research for the synthesis of valuable and complex molecules.

Supramolecular Gels and Functional Soft Materials

The formation of supramolecular gels from low molecular mass organic gelators (LMOGs) is a field of significant interest, driven by the potential to create novel soft materials with tunable properties. The but-2-enedioic acid;guanidine system serves as an exemplary model for the design of such materials.

The design of LMOGs based on but-2-enedioic acid and guanidine hinges on the principles of molecular recognition and self-assembly. The key interaction is the formation of a stable salt bridge between the carboxylate groups of the acid and the protonated guanidinium cation. This interaction is highly directional and provides a strong driving force for the assembly of the individual molecules into larger, ordered structures.

A study on the complex formed between maleic acid (the cis-isomer of but-2-enedioic acid) and guanidine has provided valuable insights into the synthesis and structure of these building blocks. Theoretical studies using Density Functional Theory (DFT) have been employed to optimize the geometry of the guanidinium-maleate complex, confirming the formation of a stable 1:1 adduct. The synthesis is typically a straightforward acid-base reaction in a suitable solvent, leading to the formation of the guanidinium salt of but-2-enedioic acid.

The gelation properties of these LMOGs can be tuned by modifying the chemical structure of either the diacid or the guanidine component. For instance, introducing additional functional groups can alter the solubility and the nature of the secondary interactions, thereby influencing the critical gelation concentration (CGC) and the mechanical properties of the resulting gel.

| Design Parameter | Description | Influence on Gelation |

|---|---|---|

| Isomer of But-2-enedioic Acid | Use of maleic acid (cis) or fumaric acid (trans) | Affects the geometry of the salt bridge and subsequent packing |

| Substituents on Guanidine | Alkylation or arylation of the guanidine nitrogen atoms | Modifies steric hindrance and secondary interactions |

| Solvent System | Polarity and hydrogen bonding capability of the solvent | Determines the solubility of the LMOG and the strength of intermolecular forces |

The gelation process is driven by the self-assembly of the LMOGs into three-dimensional networks that immobilize the solvent. In the case of this compound, the primary driving force is the strong and directional hydrogen bonding between the guanidinium cation and the carboxylate anions. nih.govnih.govbenthamscience.com These primary interactions are supplemented by weaker forces such as van der Waals interactions and, in some cases, π-π stacking if aromatic moieties are present.

The resulting gel network is composed of entangled fibers or other nano/microstructures. The morphology of these structures is highly dependent on the self-assembly conditions, including the solvent, temperature, and concentration of the gelator. Characterization of these supramolecular architectures is typically performed using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which provide direct visualization of the gel network. Rheological studies are also crucial for determining the mechanical properties of the gel, such as its viscoelasticity and response to stress and strain. mdpi.comresearchgate.netnih.govnih.gov

| Characterization Technique | Information Obtained | Typical Observations for LMOGs |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Microscale morphology of the gel network | Interconnected fibrous networks, ribbons, or sheet-like structures |

| Transmission Electron Microscopy (TEM) | Nanoscale details of the self-assembled fibers | Dimensions and entanglement of individual nanofibers |

| Rheology | Viscoelastic properties (Storage Modulus G', Loss Modulus G'') | Gel-like behavior (G' > G''), critical strain, and gel-sol transition temperature |

| X-ray Diffraction (XRD) | Molecular packing within the self-assembled structures | Evidence of ordered, crystalline-like domains within the fibers |

Corrosion Inhibition and Surface Modification Applications

The this compound compound and its derivatives have shown promise as effective corrosion inhibitors for various metals, particularly steel in acidic and neutral environments. This is attributed to the synergistic effect of the carboxylate and guanidinium moieties in adsorbing onto the metal surface and forming a protective barrier.

The carboxylate groups of but-2-enedioic acid can chemisorb onto the oxidized metal surface, forming a passivating layer that protects the underlying metal from corrosive agents. researchgate.netmdpi.com Dicarboxylic acids, in general, are known to support the passivation of carbon steel in aerated solutions by plugging defects in the oxide layer. researchgate.net The effectiveness of this protection can be enhanced by the molecular structure of the acid. The presence of a double bond in but-2-enedioic acid can further promote adsorption through π-electron interactions with the metal surface.

The integration of these moieties onto a metal surface can be achieved by simply immersing the metal in a solution containing the inhibitor. The inhibitor molecules then self-assemble on the surface, forming a protective film. The efficiency of this process is dependent on the concentration of the inhibitor, the temperature, and the pH of the solution.

The mechanism of corrosion inhibition by this compound involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through both physical and chemical interactions. e3s-conferences.org The protonated guanidinium group, with its positive charge, can be attracted to the negatively charged metal surface (in acidic solutions), while the carboxylate groups can chemically bond with the metal oxides. This dual interaction leads to a strong and stable adsorbed layer.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. stonex.com Furthermore, the inhibitor can influence the electrochemical reactions of corrosion. Guanidine derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgnih.gov

The effectiveness of the inhibition is often quantified by the inhibition efficiency (IE), which can be determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mdpi.comnih.govyoutube.com

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 0 (Blank) | 1150 | - | electrochemsci.org |

| 1x10⁻⁶ | 310 | 73.0 | electrochemsci.org |

| 1x10⁻⁵ | 120 | 89.6 | electrochemsci.org |

| 1x10⁻⁴ | 20 | 98.3 | electrochemsci.org |

| 1x10⁻³ | 11 | 99.0 | electrochemsci.org |

The passivation process involves the formation of a thin, protective oxide layer on the metal surface, which is stabilized by the adsorbed inhibitor molecules. youtube.com This layer is more resistant to breakdown by corrosive species like chloride ions, thus providing long-term protection.

Photocatalytic Systems and Their Enhancement

Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has garnered significant attention as a photocatalyst for various applications, including the degradation of organic pollutants and hydrogen production. Guanidine is a common precursor in the synthesis of g-C3N4. The incorporation of but-2-enedioic acid into these systems has the potential to enhance their photocatalytic efficiency.

Recent studies have shown that doping g-C3N4 with non-metallic elements, which can be achieved by using carboxylic acids during the synthesis, can significantly improve its photocatalytic activity. bohrium.comexlibrisgroup.com The carboxylic acid can act as a source for oxygen or other heteroatoms, which modify the electronic band structure of the g-C3N4, leading to enhanced visible light absorption and more efficient separation of photogenerated electron-hole pairs. exlibrisgroup.com

The but-2-enedioic acid moiety can also play a role in the adsorption of pollutants onto the surface of the photocatalyst, bringing them in close proximity to the active sites for degradation. The degradation of organic dyes like methylene (B1212753) blue is a common benchmark reaction to evaluate the performance of new photocatalytic materials. usm.myrsc.orgexeter.ac.ukresearchgate.netmdpi.com

| Photocatalyst | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Pure g-C3N4 | 180 | ~70 | exeter.ac.uk |

| 1 wt.% MXene/g-C3N4 | 180 | >90 | exeter.ac.uk |

| g-C3N4/Carbon Framework | 180 | ~98 | rsc.org |

| Oxygen-doped g-C3N4 (from oxalic acid) | 240 (for Bisphenol A) | ~100 (mineralization rate 56%) | exlibrisgroup.com |

The enhancement of photocatalytic activity is attributed to several factors, including increased surface area, improved charge separation, and a more favorable band structure for redox reactions. The synergistic effect between the guanidine-derived g-C3N4 and the but-2-enedioic acid modifier holds significant promise for the development of highly efficient and sustainable photocatalytic systems.

Role of But-2-enedioic Acid in Photocatalyst Design

But-2-enedioic acid, existing as two geometric isomers—fumaric acid (trans) and maleic acid (cis)—plays a significant role as an organic linker in the design of advanced photocatalytic materials, particularly Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.netacs.org The choice of but-2-enedioic acid as a linker is advantageous due to its ability to form stable and porous framework structures with various metal ions, such as zirconium (Zr), iron (Fe), lanthanum (La), and aluminum (Al). chemsociety.org.ngacs.orgdesy.de

The dicarboxylic nature of but-2-enedioic acid allows it to bridge metal centers, creating a robust network with a high surface area and tunable pore sizes. researchgate.net These characteristics are crucial for heterogeneous photocatalysis, as they provide abundant active sites and facilitate the diffusion of reactants and products. researchgate.net For instance, Zr-fumaric based MOFs have been synthesized and demonstrated effective photocatalytic degradation of organic pollutants like Methyl Violet 2B under UV irradiation. researchgate.net Similarly, iron(III)-based MOFs using fumaric acid have been developed for visible-light photocatalysis. chemsociety.org.ng

The specific isomer of but-2-enedioic acid can influence the final topology of the MOF. For example, using methylfumaric acid (mesaconic acid), a derivative of fumaric acid, with aluminum results in a different framework (Al-MIL-68-Mes) compared to using fumaric acid itself (Al-MIL-53-Fum). desy.de This is attributed to the steric effects of the methyl group, which alters the conformation of the linker molecule and directs the formation of a different structural framework. desy.de This tunability allows for the rational design of photocatalysts with specific structural and, consequently, functional properties.

The incorporation of but-2-enedioic acid and its derivatives into these frameworks is a key strategy for creating stable, high-surface-area materials that serve as effective platforms for photocatalytic applications. researchgate.netrsc.org

Modulation of Electronic Properties for Enhanced Photocatalytic Activity

But-2-enedioic acid not only provides the structural backbone for photocatalytic MOFs but also plays a crucial role in modulating their electronic properties to enhance catalytic activity. The electronic structure of a photocatalyst, particularly its band gap and the alignment of its energy levels, dictates its ability to absorb light and generate the electron-hole pairs necessary for photocatalytic reactions. acs.orgmdpi.com